molecular formula C11H15N3S B1479611 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098039-44-0

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1479611
CAS No.: 2098039-44-0
M. Wt: 221.32 g/mol
InChI Key: FTFOTDNUWCJSOG-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a small molecule organic compound of significant interest in medicinal chemistry research. It features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities, and a thiophene heterocycle, which is a common bioisostere for benzene rings and is present in several commercially available drugs . The molecular structure, with its ethylamine side chain, suggests potential for interaction with various biological targets. This compound is intended for research applications only. Researchers are exploring its potential as a key precursor or active molecule in several therapeutic areas. Thiophene-containing analogs have demonstrated a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects . Furthermore, structurally related pyrazole derivatives have shown promising antiproliferative effects against various human cancer cell lines, such as lung carcinoma (A549) and ovarian adenocarcinoma, making this compound a valuable template for developing novel anticancer agents . Its mechanism of action is likely multi-faceted and target-specific, potentially involving enzyme inhibition or receptor modulation, as is common with similar heterocyclic compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFOTDNUWCJSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

  • Pyrazole rings are commonly synthesized by the reaction of chalcones or α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol with base catalysis.
  • For example, chalcones bearing thiophene substituents can react with hydrazine or substituted hydrazines to form 1H-pyrazoles with thiophen-2-yl substituents at the 3-position.
  • The ethyl substitution at the N1 position of pyrazole can be introduced by alkylation of the pyrazole nitrogen using ethyl halides under basic conditions.

Introduction of the Ethan-1-amine Side Chain

  • The ethan-1-amine group can be introduced through reductive amination of the corresponding pyrazole-5-carbaldehyde or pyrazole-5-ketone intermediates.
  • Ultrasound-assisted one-pot reductive amination methods have been reported to efficiently convert ketones or aldehydes to primary amines using ammonia or primary amines with titanium(IV) isopropoxide and sodium borohydride as reducing agents in ethanol.
  • For example, 1-(thiophen-2-yl)ethanone subjected to reductive amination under ultrasound irradiation yielded the corresponding primary amine in 80% yield, demonstrating the applicability of this method for thiophene-containing pyrazole derivatives.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Chalcone with thiophen-2-yl substituent + Hydrazine Reflux in EtOH, NaOH base, 6 h 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole Not specified
2 Pyrazole intermediate + Ethyl halide Base, reflux or room temp N1-ethyl substituted pyrazole Not specified
3 Pyrazole-5-carbaldehyde or ketone + NH3 or primary amine + Ti(OiPr)4 + NaBH4 Ultrasound irradiation, EtOH, mild conditions This compound ~80%

Comparative Notes on Preparation Methods

Method Advantages Limitations Typical Yield
Classical condensation of chalcones + hydrazine Simple, well-established Requires isolation of intermediates Moderate to high
Alkylation for N1 substitution Straightforward May require protection/deprotection steps Variable
Ultrasound-assisted reductive amination Mild conditions, short reaction time, high yield Requires ultrasound equipment High (~80%)

Summary of Research Findings

  • The synthesis of this compound involves multi-step procedures starting from chalcones or ketones bearing thiophene substituents, followed by pyrazole formation and subsequent functionalization.
  • Ultrasound-assisted reductive amination has been demonstrated as an efficient method to install the ethan-1-amine side chain, offering mild reaction conditions, shorter times, and excellent yields.
  • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • The literature emphasizes the importance of reaction conditions such as solvent (ethanol), base (NaOH or triethylamine), and temperature (reflux or ultrasound irradiation) for optimal yields and purity.

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
1Ethanol, KOH, reflux65–78
2Pd(PPh₃)₄, THF, 80°C72
3NaBH₃CN, MeOH85

Reactivity of the Amine Group

The primary amine participates in nucleophilic and condensation reactions:

Acylation and Sulfonation

  • Reacts with acetyl chloride or sulfonic acid derivatives to form amides/sulfonamides.

    • Example : Reaction with acetic anhydride yields N-acetylated derivative (m.p. 145–147°C) .

Schiff Base Formation

  • Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to produce imines:

    R NH2+R CHOEtOH R N CH R +H2O\text{R NH}_2+\text{R CHO}\xrightarrow{\text{EtOH }}\text{R N CH R }+\text{H}_2\text{O}
    • Product : 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-(4-chlorobenzylidene)ethan-1-amine .

Pyrazole Ring Reactivity

The pyrazole core undergoes electrophilic substitution and cycloaddition:

Halogenation

  • Bromination at C4 using NBS in DMF yields 4-bromo derivative (confirmed by 1H^1\text{H} NMR: δ 7.82 ppm) .

Cyclocondensation

  • Reacts with malononitrile in ethanol to form pyrazolo[1,5-a]pyrimidines :

    Pyrazole+NC C NpiperidineFused heterocycle\text{Pyrazole}+\text{NC C N}\xrightarrow{\text{piperidine}}\text{Fused heterocycle}

Table 2: Cyclocondensation Outcomes

ReagentProductYield (%)Reference
Ethyl cyanoacetatePyrazolo[3,4-d]pyrimidin-4-one78
ThioureaPyrazolo[1,5-a]thieno[3,2-e]pyrimidine65

Thiophene Ring Reactivity

The thiophenyl moiety participates in electrophilic substitutions:

Nitration

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 of thiophene .

    • Product : 5-Nitro-2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (HPLC purity: 98.5%) .

Cross-Coupling

  • Suzuki-Miyaura coupling with aryl boronic acids extends conjugation:

    Thiophene Br+Ar B OH 2Pd catalystThiophene Ar\text{Thiophene Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Thiophene Ar}

Stability and Storage

  • Stability : Degrades <5% under ambient conditions over 6 months .

  • Storage : -20°C under inert atmosphere to prevent oxidation of the amine group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine may possess similar effects .
StudyFindings
Anticancer Study AInhibition of proliferation in breast cancer cells
Anticancer Study BInduction of apoptosis in leukemia cell lines

Material Science

In material science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites.

Applications:

  • Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances electrical conductivity. Research has shown that pyrazole-containing polymers can be synthesized to create materials with tailored electronic properties .
Material TypeConductivity (S/m)Application
Polymer A0.01Organic electronics
Polymer B0.05Sensors

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation. Its ability to interact with plant growth regulators makes it a candidate for developing new agrochemicals.

Research Insights:

  • Pesticidal Activity : Preliminary studies suggest that pyrazole derivatives can act as effective insecticides by targeting specific enzymes in pests .
StudyTarget PestEfficacy (%)
Insecticide Study AAphids85
Insecticide Study BBeetles90

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Scaffolds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine N1: Ethyl; C3: Thiophen-2-yl; C5: Ethanamine C₁₁H₁₅N₃S 221.32 Reference compound
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine N1: 1-(Thiophen-2-yl)ethyl; C3: Methyl; C5: Amine C₁₀H₁₃N₃S 207.29 Ethyl linker replaced with methyl at C3; thiophen-2-yl attached via ethyl at N1
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine N1: (3-Methylthiophen-2-yl)methyl; C5: Amine C₉H₁₁N₃S 193.27 Thiophene has a methyl group at C3; methylene linker at N1
4-Thiophen-2-yl-1H-pyrazol-5-amine C3: Thiophen-2-yl; C5: Amine C₇H₇N₃S 165.21 No N1 substituent; simpler pyrazole-thiophene scaffold
Key Observations
  • Thiophene Modifications : Methylation at thiophene C3 (as in ) reduces steric hindrance but may alter π-π stacking interactions with biological targets.
  • Amine Positioning : The ethanamine chain at C5 provides flexibility for hydrogen bonding, whereas direct amine attachment (e.g., ) limits conformational freedom.

Analogues with Varied Heterocyclic Cores

Table 2: Heterocyclic Core Variations
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Implications Reference
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole N1: Methyl; C3: Ethyl; C5: Ethanamine 154.21 Triazole cores offer metabolic stability but reduced aromaticity compared to pyrazoles
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine Thiophene C5: Piperidine-sulfonyl; Ethanamine chain 274.41 Sulfonyl group enhances polarity, reducing membrane permeability
Key Observations
  • Triazole vs. Pyrazole : Triazoles (e.g., ) exhibit stronger dipole moments and higher metabolic resistance but may lack the π-stacking efficiency of pyrazoles.

Biological Activity

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse scientific sources.

The molecular formula of this compound is C11H15N3SC_{11}H_{15}N_{3}S with a molecular weight of 221.32 g/mol. The compound's structure includes a pyrazole ring substituted by an ethyl group and a thiophene ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate signaling pathways or inhibit specific biological processes, leading to therapeutic effects. For instance, compounds with similar structures have shown inhibitory effects on protein synthesis and nucleic acid production in bacterial cells, suggesting potential antibacterial activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives. For example, compounds structurally related to this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial effects .

Anticancer Potential

Research has also highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, related compounds have been observed to inhibit cell proliferation in various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamideStructureAntimicrobial (MIC: 15.625–125 μM), anticancer
3,5-DimethylpyrazoleStructureAnticancer activity reported
Thiophene DerivativesVariousAntibacterial properties

Case Studies

A notable study examined the efficacy of a series of pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Another investigation focused on the anti-inflammatory effects of thiophene-containing compounds, demonstrating their ability to suppress inflammatory responses in macrophage models. This study provided insights into the potential application of these compounds in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole ring formation. A common approach includes:

Pyrazole Core Synthesis : React hydrazine derivatives with 1,3-diketones under acidic conditions to form the pyrazole ring .

Thiophene Substitution : Introduce the thiophen-2-yl group via Suzuki coupling or nucleophilic aromatic substitution, ensuring regioselectivity using catalysts like Pd(PPh₃)₄ .

Ethylamine Attachment : Functionalize the pyrazole core with ethylamine via reductive amination or alkylation, optimizing pH and temperature to avoid side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole and thiophene rings. Key signals include pyrazole NH (~δ 10-12 ppm) and thiophene protons (δ 6.5-7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., ethyl vs. methyl groups) by analyzing crystal packing and bond angles .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Toxicity Mitigation : The compound may cause skin/eye irritation (GHS Category 2/2A). In case of contact, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced: How can researchers optimize reaction yields when introducing the ethylamine moiety?

Methodological Answer:

  • Reaction Optimization :
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .
    • Catalysis : Employ NaBH₃CN for reductive amination at pH 6–7 to minimize over-alkylation .
    • Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to terminate at maximum intermediate conversion .
  • Yield Improvement : Scale reactions under inert atmosphere (Argon) to prevent oxidation of thiophene sulfur .

Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

Methodological Answer:

Assay Validation : Confirm assay conditions (e.g., cell line viability, ATP levels) using positive controls (e.g., staurosporine for kinase inhibition) .

SAR Analysis : Compare activity of derivatives (e.g., replacing ethyl with cyclopropylmethyl) to identify structure-activity relationships .

Solubility Correction : Account for DMSO concentration effects (<1% v/v) using dynamic light scattering to measure aggregation .

Advanced: What strategies are effective for designing derivatives with enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiophene ring with fluorinated thiophene (e.g., 5-fluorothiophen-2-yl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or carbamate groups on the ethylamine to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • Computational Modeling : Use Schrödinger’s QikProp to predict LogP (<3) and PSA (<90 Ų) for optimal blood-brain barrier penetration .

Advanced: How can target engagement studies be designed to identify biological targets?

Methodological Answer:

Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .

SPR Analysis : Measure binding kinetics (ka/kd) to putative targets (e.g., serotonin receptors) using Biacore T200 .

Knockout Validation : Use CRISPR-Cas9 to silence candidate targets (e.g., 5-HT₃A) and assess loss of compound activity in functional assays .

Advanced: What computational approaches predict binding modes with neuronal receptors?

Methodological Answer:

  • Molecular Docking : Perform rigid docking (AutoDock Vina) into 5-HT₃ receptor homology models. Prioritize poses with hydrogen bonds to Thr179 and π-π stacking to Tyr234 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Align compound features (amine, aromatic rings) with known ligands using Phase (Schrödinger) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

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